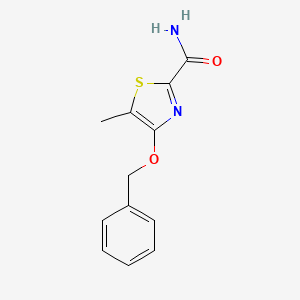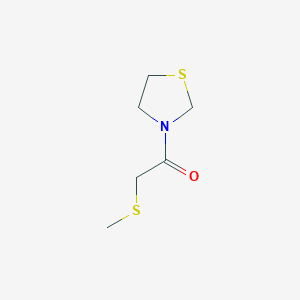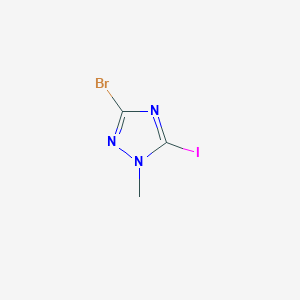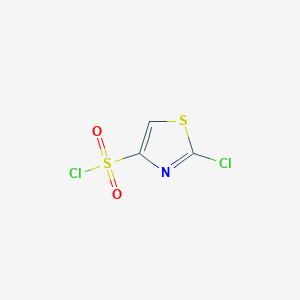
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
説明
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is used as a peptidomimetic building block in the synthesis of fibrinogen receptor antagonists and Factor Xa inhibitors .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
Molecular Structure Analysis
The structure of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been established by X-ray analysis as well as by 1H–13C and 1H–15N NMR correlation spectroscopy .
Chemical Reactions Analysis
The reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane affords ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates .
Physical And Chemical Properties Analysis
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a powder at room temperature . Its molecular weight is 221.21 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.8±45.0 °C at 760 mmHg, and a flash point of 220.4±28.7 °C .
科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates have been synthesized and structurally characterized, showcasing their potential as intermediates in organic synthesis (Štefanić et al., 2001). These compounds were obtained by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride, demonstrating versatile reactivity that can be exploited in further chemical transformations.
Biological Activity and Screening
- A study on substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones revealed their potential as lead compounds for the development of cancer-specific cytotoxic agents. The screening against various cancer cell lines indicated that some derivatives exhibit significant cytotoxicity, particularly against ovarian and glioblastoma cell lines (Lin et al., 2016).
Chemical Reactivity and Transformations
- The selective alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates under phase transfer catalysis conditions has been achieved, highlighting a method to introduce alkyl groups selectively at the N-position, thus altering the compound's properties for further chemical synthesis (Rutar & Kikelj, 1998).
Antimicrobial Activity
- New derivatives of ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate were synthesized and evaluated for their antimicrobial activity. The compounds displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria and Candida species, indicating their potential as antimicrobial agents (Alper-Hayta et al., 2006).
作用機序
While the specific mechanism of action for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is not mentioned, similar compounds such as 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
Safety and Hazards
特性
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEICULVCDBNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)

![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

